2-Chloroethyl methanesulfonate
Overview
Description
Synthesis Analysis
The synthesis of 2-chloroethyl methanesulfonate and related compounds involves the preparation via sulfene intermediates, showcasing a methodology that enables the creation of this compound in a controlled manner. This synthesis process has been highlighted for its potential in producing compounds with antineoplastic activity, demonstrating the compound's relevance in biomedical research, although non-drug applications are also significant (Shealy et al., 1984).
Molecular Structure Analysis
The molecular structure of 2-chloroethyl methanesulfonate has been extensively studied, revealing its vibrational properties and biological activity potential. The structure analysis involves experimental and theoretical approaches, including quantum chemical calculations, which provide insights into its molecular behavior and interactions (Galván et al., 2018).
Chemical Reactions and Properties
2-Chloroethyl methanesulfonate participates in various chemical reactions, displaying a range of properties that make it a compound of interest in synthetic chemistry. Its reactivity with different agents and under various conditions has been explored to understand its chemical behavior and potential applications in chemical synthesis and modification processes.
Physical Properties Analysis
The physical properties of 2-chloroethyl methanesulfonate, such as its hygroscopic nature and behavior at different relative humidities, have been characterized to understand its stability and reactivity in various environments. Studies focusing on its hygroscopic properties contribute to a comprehensive understanding of how this compound interacts with moisture and its implications for storage and use in different conditions (Guo et al., 2020).
Scientific Research Applications
1. Synthesis and Characterization
- Application Summary: 2-Chloroethyl methanesulfonate, also known as clomesone, is used in the study of its structural and vibrational properties .
- Methods of Application: The solid-state molecular structure of clomesone has been isolated and characterized using experimental (X-ray diffraction) and theoretical (DFT method) methodologies .
- Results: The molecules are packed through C–H⋯O bifurcated interactions and Cl⋯Cl interactions . The experimental investigations are supplemented by quantum chemical calculations and Hirshfeld surface calculations .
2. DNA Alkylating Agent
- Application Summary: 2-Chloroethyl methanesulfonate acts like the chloroethylnitrosoureas (ClEtNu’s) in its DNA damaging and cytotoxic effects in human cell lines .
- Methods of Application: The DNA base adducts produced in calf thymus DNA by 2-Chloroethyl methanesulfonate have been compared to a representative, non-carbamoylating ClEtNu .
- Results: 2-Chloroethyl methanesulfonate was found to be more specific in its reaction with DNA in that it produced less variety of products than the nitrosourea, with no apparent generation of hydroxyethyl products .
3. Mutation Research
- Application Summary: 2-Chloroethyl methanesulfonate-induced alcohol dehydrogenase (Adh) null germline mutation frequency in treated Drosophila melanogaster second instar larval gonia was studied .
- Methods of Application: The mutation frequency was compared to the spontaneous mutation frequency .
- Results: The 2-Chloroethyl methanesulfonate-induced mutation frequency was two orders of magnitude greater than the spontaneous mutation frequency .
4. Organic Synthesis
- Application Summary: 2-Chloroethyl methanesulfonate is a versatile reagent used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
- Methods of Application: The specific methods of application can vary widely depending on the particular synthesis being performed. Typically, 2-Chloroethyl methanesulfonate would be used in a reaction with a nucleophile to form a new carbon-nitrogen or carbon-oxygen bond.
5. Chromatography
- Application Summary: 2-Chloroethyl methanesulfonate can be analyzed using reverse phase (RP) High Performance Liquid Chromatography (HPLC) .
- Methods of Application: The mobile phase of the HPLC method contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .
- Results: The results of this analysis would be the separation of 2-Chloroethyl methanesulfonate on a Newcrom R1 HPLC column .
6. Biofilm Formation
- Application Summary: The function of 2-Chloroethyl methanesulfonate in biofilm formation has been studied .
- Methods of Application: The study involved evaluating the structural and vibrational properties and biological activity of 2-Chloroethyl methanesulfonate .
- Results: The study investigated a methanesulfonate complex with respect to QS activity .
7. Antitumor Screening Tests
- Application Summary: 2-Chloroethyl methanesulfonate has similar activity to the Chloroethylnitrosoureas (ClEtNu’s) in the National Cancer Institute antitumor screening tests .
- Methods of Application: The novel chloroethylating agent 2-Chloroethyl methanesulfonate has been shown to act like the ClEtNu’s in its DNA damaging and cytotoxic effects in human cell lines .
- Results: Its simpler chemistry suggests that it may alkylate DNA more selectively than do the ClEtNu’s .
Safety And Hazards
2-Chloroethyl methanesulfonate is harmful if swallowed, causes skin irritation, and may cause an allergic skin reaction. It is also harmful if inhaled and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .
properties
IUPAC Name |
2-chloroethyl methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO3S/c1-8(5,6)7-3-2-4/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMYTRQXHORTCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189220 | |
Record name | 2-Chloroethyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroethyl methanesulfonate | |
CAS RN |
3570-58-9 | |
Record name | Ethanol, 2-chloro-, 1-methanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3570-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloroethyl methanesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003570589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-CHLOROETHYL METHANESULFONATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18016 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloroethyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloroethyl methanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.611 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLOROETHYL METHANESULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/895H18Q125 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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